N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine
Description
N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine is an organic compound with a complex structure that includes a quinoline core substituted with a methoxyphenyl group
Properties
Molecular Formula |
C18H18N2O |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine |
InChI |
InChI=1S/C18H18N2O/c1-12-8-9-15-14(10-12)17(11-13(2)19-15)20-16-6-4-5-7-18(16)21-3/h4-11H,1-3H3,(H,19,20) |
InChI Key |
GPMCJXTXRKLTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the methoxyphenyl group, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different functional groups.
N-(4-methoxyphenyl)-N-2-dimethylquinazolin-4-amine: Another quinoline derivative with potential therapeutic applications.
Uniqueness
N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
